

Technical Guide: Synthesis of 5-(Acetyloxy)nicotinic Acid

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Compound of Interest

Compound Name: 5-(Acetyloxy)nicotinic acid

CAS No.: 325970-19-2

Cat. No.: B2411666

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Executive Summary

5-(Acetyloxy)nicotinic acid (also known as 5-acetoxynicotinic acid) is a functionalized pyridine derivative serving as a critical intermediate in the synthesis of nicotinic acid receptor agonists and NAD⁺ precursors. It represents a "prodrug-like" modification of 5-hydroxynicotinic acid, where the acetyl group enhances lipophilicity and membrane permeability before metabolic hydrolysis.

This guide details a robust, two-stage synthetic pathway. Unlike generic protocols, this document focuses on the chemoselective acetylation of a phenolic hydroxyl group in the presence of a free carboxylic acid—a challenge that requires precise pH and stoichiometric control to avoid the formation of unstable mixed anhydrides.

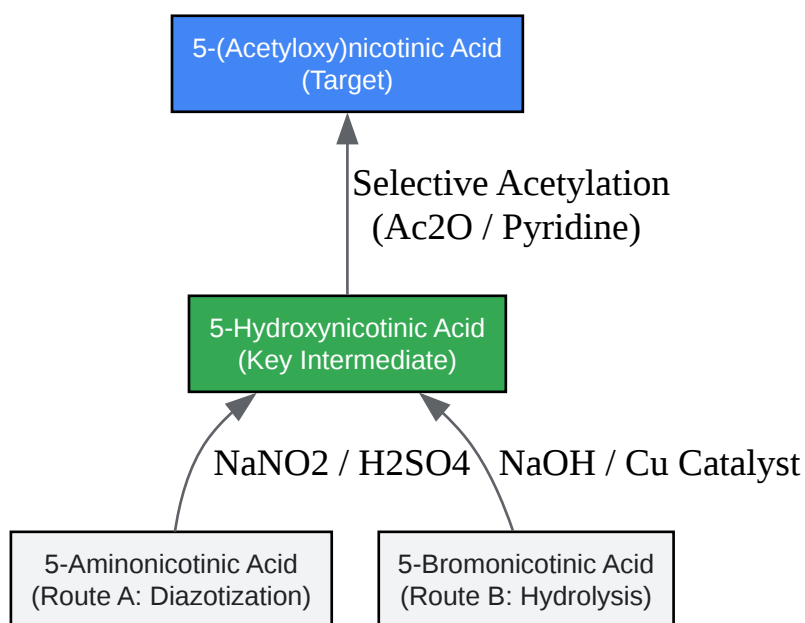
Retrosynthetic Analysis & Strategy

The synthesis is best approached via a linear disconnection. The acetoxy group is introduced in the final step to minimize hydrolysis risks during prior transformations.

Strategic Disconnection

- Target: **5-(Acetyloxy)nicotinic acid**
- Primary Disconnection: Ester bond cleavage.
- Intermediate: 5-Hydroxynicotinic acid (CAS: 27828-71-3).[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Starting Material: 5-Aminonicotinic acid (via diazotization) or 5-Bromonicotinic acid (via hydrolysis).

Pathway Visualization



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Figure 1: Retrosynthetic tree illustrating the two primary routes to the key 5-hydroxy intermediate.

Preparation of Precursor: 5-Hydroxynicotinic Acid

Note: While 5-hydroxynicotinic acid is commercially available, in-house synthesis is often required for isotopic labeling or cost reduction in scale-up.

Route Selection: Diazotization (Recommended)

We utilize the diazotization of 5-aminonicotinic acid over the hydrolysis of 5-bromonicotinic acid. The bromide route often requires high-pressure autoclaves or expensive copper ligands, whereas diazotization proceeds under mild aqueous conditions with easier purification.

Protocol 1: Hydroxylation via Diazonium Salt

Reaction:

Reagents & Materials

Reagent	Equiv.[4][5][6][7][8][9]	Role
5-Aminonicotinic acid	1.0	Starting Material
Sulfuric Acid (20%)	Solvent	Acid/Solvent
Sodium Nitrite (NaNO ₂)	1.1	Diazotizing Agent
Urea	0.1	Quencher (for excess HNO ₂)

Step-by-Step Methodology

- **Dissolution:** Suspend 5-aminonicotinic acid (10.0 g, 72.4 mmol) in 20% (100 mL). Cool the solution to 0–5°C using an ice/salt bath.
- **Diazotization:** Dropwise add a solution of (5.5 g, 79.7 mmol) in water (15 mL), maintaining internal temperature . The solution will turn pale yellow/orange.
- **Hydrolysis:** Allow the mixture to stir at 0°C for 30 minutes. Then, heat the solution to 80°C for 1 hour. Nitrogen gas evolution indicates the displacement of the diazo group by water.
- **Quenching:** If starch-iodide paper indicates excess nitrite, add urea until negative.
- **Isolation:** Cool to room temperature. Adjust pH to ~3.5 (the isoelectric point of 5-hydroxynicotinic acid) using concentrated ammonia or NaOH.
- **Purification:** The product precipitates as a beige solid. Filter, wash with cold water, and dry.

- Expected Yield: 75–85%
- Key QC Parameter: Absence of starting amine by TLC (n-butanol/acetic acid/water).

Synthesis of 5-(Acetyloxy)nicotinic Acid

This is the critical step. The objective is to acetylate the phenolic oxygen without permanently converting the carboxylic acid into a mixed anhydride.

Mechanism & Logic

Using acetic anhydride (

) in pyridine creates a reactive acetylpyridinium intermediate. Both the phenol and the carboxylic acid will react.

- Phenol: Forms a stable ester.
- Carboxylic Acid: Forms a mixed anhydride (
-).
- Workup Strategy: The mixed anhydride is hydrolytically unstable compared to the phenolic ester. A controlled aqueous quench hydrolyzes the anhydride back to the free acid, leaving the desired acetoxy group intact.

Protocol 2: Chemoselective Acetylation

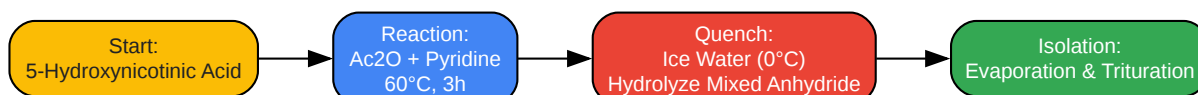
Reagents & Materials

Reagent	Equiv.[4][5][6][7][8][9]	Role
5-Hydroxynicotinic acid	1.0	Substrate
Acetic Anhydride (3.0	Acylating Agent
)		
Pyridine	Solvent	Base/Catalyst
Toluene	Solvent	Azeotropic drying (optional)

Experimental Workflow

- Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an Argon atmosphere.
- Addition: Charge the flask with 5-hydroxynicotinic acid (5.0 g, 36.0 mmol) and anhydrous pyridine (25 mL).
- Acetylation: Add acetic anhydride (10.2 mL, 108 mmol) dropwise at room temperature.
 - Observation: The suspension should clear as the reaction proceeds.
- Reaction: Heat the mixture to 60°C for 3 hours.
 - Logic: Higher temperatures (>100°C) increase the risk of decarboxylation or polymerization. 60°C is sufficient for O-acylation.
- Quench (Critical): Cool the mixture to 0°C. Add ice-cold water (50 mL) slowly.
 - Chemistry: This step hydrolyzes the excess and the mixed anhydride. Stir for 30 minutes at 0–5°C.
- Isolation:
 - Concentrate the mixture under reduced pressure to remove pyridine and acetic acid.
 - The residue is often a viscous oil or semi-solid.
 - Triturate the residue with cold diethyl ether or hexane to induce crystallization.
- Recrystallization: Recrystallize from minimal hot ethanol or an EtOAc/Hexane mixture.

Process Flow Diagram



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Figure 2: Operational workflow for the acetylation process.

Analytical Characterization

To validate the synthesis, you must confirm the presence of the acetyl group and the retention of the carboxylic acid.

Expected Data

Technique	Parameter	Expected Signal	Structural Insight
1H NMR (DMSO-d6)	2.30-2.35 ppm	Singlet (3H)	Methyl group of Acetate (-CO-O-)
	8.0-9.0 ppm	3 Aromatic Signals	Pyridine ring protons (shifts downfield due to electron-withdrawing acetoxy)
	13.0+ ppm	Broad Singlet	Carboxylic Acid (-COOH)
IR Spectroscopy	~1760	Strong Band	Phenolic Ester C=O stretch
	~1690	Strong Band	Carboxylic Acid C=O stretch
Mass Spectrometry	m/z	182.04	Molecular Ion (C8H7NO4)

Troubleshooting Purity

- Issue: Presence of peak at 9.8 ppm (broad).
 - Cause: Unreacted phenolic hydroxyl (incomplete acetylation).

- Remedy: Reprocess with fresh
- Issue: Doublet of doublets in the aliphatic region.
 - Cause: Impurity from pyridine reduction (rare) or solvent contamination.

Safety & Handling (E-E-A-T)

- Pyridine: Toxic, noxious odor, and flammable. All reactions must be performed in a well-ventilated fume hood. Pyridine can cause male sterility; handle with double nitrile gloves.
- Acetic Anhydride: Lachrymator and corrosive. Reacts violently with water (exothermic).
- Diazonium Salts (Step 1): Potentially explosive if allowed to dry completely without stabilization. Keep in solution or process immediately.

References

- Precursor Synthesis (Diazotization): Title: Preparation of 6-Hydroxynicotinic Acid (Analogous procedure for 5-isomer). Source: Organic Syntheses, Coll. Vol. 4, p.532 (1963). URL:[[Link](#)]
- Precursor Properties: Title: 5-Hydroxynicotinic acid - PubChem Compound Summary. Source: National Center for Biotechnology Information. URL:[[Link](#)]
- Title: Acetylation of phenols and alcohols with acetic anhydride catalyzed by pyridine.
- Structural Validation: Title: Crystal Structures of Hydroxynicotinic Acids.[9] Source: ResearchGate (Energetics and Structure). URL:[[Link](#)]

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